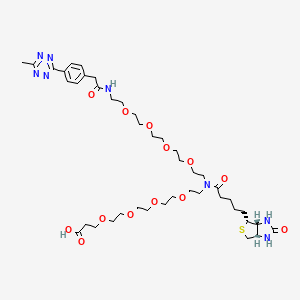
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid is a multifunctional compound that combines the properties of methyltetrazine, polyethylene glycol (PEG), and biotin. Methyltetrazine is known for its bioorthogonal reactivity, making it a valuable tool in chemical biology. PEG enhances the solubility and biocompatibility of the compound, while biotin is widely used for its strong binding affinity to streptavidin, facilitating various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid typically involves the following steps:
Methyltetrazine Activation: Methyltetrazine is activated using N-hydroxysuccinimide (NHS) ester chemistry to form Methyltetrazine-PEG4-NHS ester.
PEGylation: The activated methyltetrazine is then reacted with PEG4 to form Methyltetrazine-PEG4.
Biotinylation: Finally, the PEGylated methyltetrazine is conjugated with biotin-PEG4 to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid undergoes several types of chemical reactions:
Bioorthogonal Reactions: The methyltetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene via inverse electron demand Diels-Alder reactions.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), trans-cyclooctene, norbornene, cyclopropene.
Conditions: Reactions are typically carried out in aqueous buffer solutions at pH 7-9.
Major Products
Dihydropyridazine Linkage: Formed from the reaction of methyltetrazine with strained alkenes.
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Wissenschaftliche Forschungsanwendungen
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid has a wide range of applications in scientific research:
Chemical Biology: Used for bioorthogonal labeling and imaging of biomolecules in live cells.
Bioconjugation: Facilitates the conjugation of proteins, peptides, and other biomolecules.
Drug Delivery: Enhances the delivery of therapeutic agents by improving solubility and stability.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Proteomics: Employed in activity-based protein profiling to study enzyme activities.
Wirkmechanismus
The mechanism of action of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid involves:
Bioorthogonal Ligation: The methyltetrazine moiety reacts with strained alkenes via inverse electron demand Diels-Alder reactions, forming stable covalent linkages.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, facilitating the detection and purification of biotinylated molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG4-NHS Ester: Similar in structure but lacks the biotin moiety.
Methyltetrazine-PEG4-Maleimide: Contains a maleimide group instead of biotin, used for thiol-reactive conjugation.
Methyltetrazine-PEG5-NHS Ester: Similar to Methyltetrazine-PEG4-NHS Ester but with a longer PEG spacer.
Uniqueness
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid is unique due to its combination of methyltetrazine, PEG, and biotin, providing enhanced solubility, biocompatibility, and strong binding affinity for streptavidin. This makes it highly versatile for various biochemical and biomedical applications .
Eigenschaften
Molekularformel |
C42H66N8O13S |
|---|---|
Molekulargewicht |
923.1 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H66N8O13S/c1-32-46-48-41(49-47-32)34-8-6-33(7-9-34)30-37(51)43-11-15-57-19-23-61-27-29-63-25-21-59-17-13-50(12-16-58-20-24-62-28-26-60-22-18-56-14-10-39(53)54)38(52)5-3-2-4-36-40-35(31-64-36)44-42(55)45-40/h6-9,35-36,40H,2-5,10-31H2,1H3,(H,43,51)(H,53,54)(H2,44,45,55)/t35-,36-,40-/m1/s1 |
InChI-Schlüssel |
YAODBOOVMSJKDF-IIUMRMCMSA-N |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)C(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4 |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



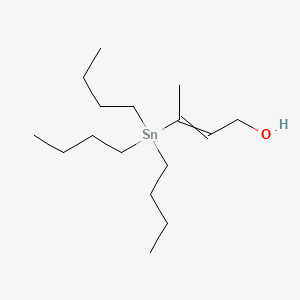
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
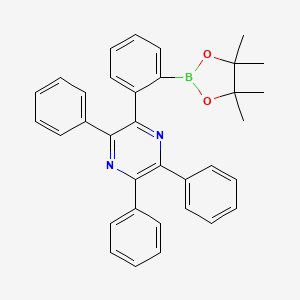
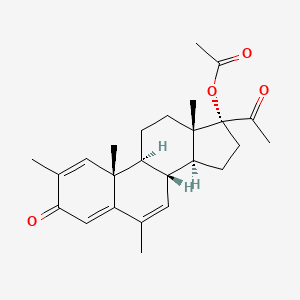

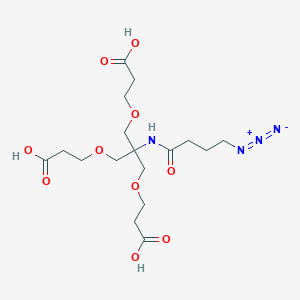
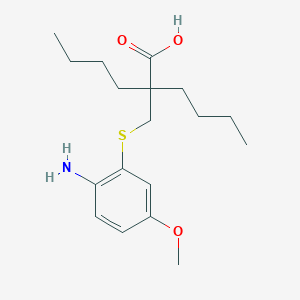
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)


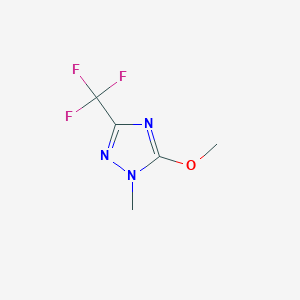
![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)

